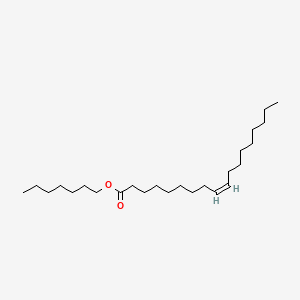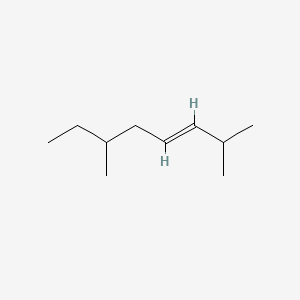
2,6-Dimethyl-3-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2,6-dimethyloct-3-ene is an alkene that is (3E)-oct-3-ene substituted by methyl groups at positions 2 and 6. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
Applications De Recherche Scientifique
Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with 2,6-Dimethyl-3-octene, have been studied for their effectiveness in inhibiting corrosion. In a study, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) demonstrated significant corrosion inhibition properties in acidic solutions, suggesting potential applications of structurally similar compounds in corrosion protection (Chafiq et al., 2020).
Oligomerization Catalysts
Compounds structurally related to 2,6-Dimethyl-3-octene have been explored as catalysts in oligomerization processes. For instance, iron−bis(arylimino)pyridine complexes have shown promise in catalyzing the oligomerization of 1-butene, a process that could be relevant for creating longer hydrocarbon chains in industrial applications (Raucoules et al., 2009).
Dimerization Reactions
Certain palladium carbene catalysts have been developed for the dimerization of 1,3-butadiene, producing compounds like 1,3,7-octatriene. These catalysts demonstrate high efficiency and selectivity, which could be relevant in synthesizing derivatives of 2,6-Dimethyl-3-octene (Harkal et al., 2005).
Molecular Interaction Studies
Photoelectron spectroscopy and other molecular studies have been conducted on compounds like 2,6-dimethylenetricyclo[3.3.01,5.03,7]octane, which can provide insights into the electron interactions and structural properties of similar molecules, including 2,6-Dimethyl-3-octene (Gleiter et al., 1996).
Propriétés
Formule moléculaire |
C10H20 |
|---|---|
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(E)-2,6-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6-7,9-10H,5,8H2,1-4H3/b7-6+ |
Clé InChI |
UUHFPYZUZFHRJP-VOTSOKGWSA-N |
SMILES isomérique |
CCC(C)C/C=C/C(C)C |
SMILES |
CCC(C)CC=CC(C)C |
SMILES canonique |
CCC(C)CC=CC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



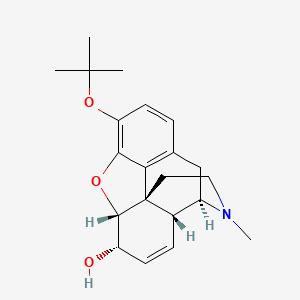
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
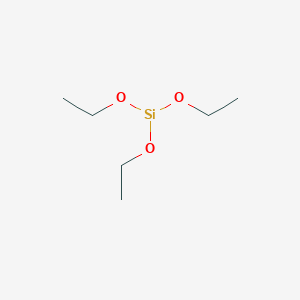

![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)
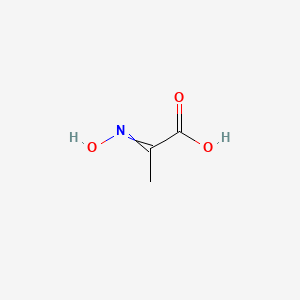

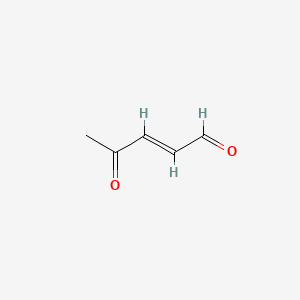
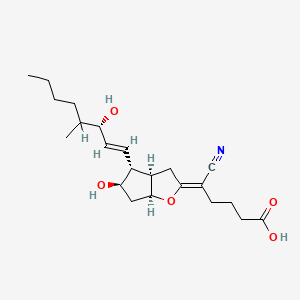

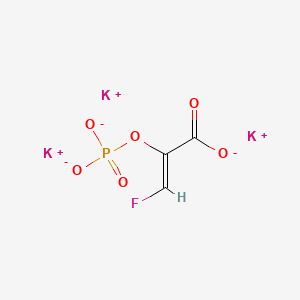
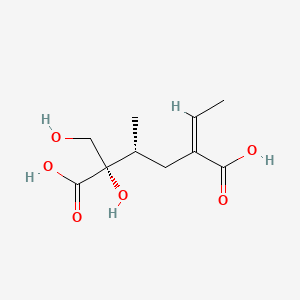
![[(1S,13S,14S,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235134.png)
